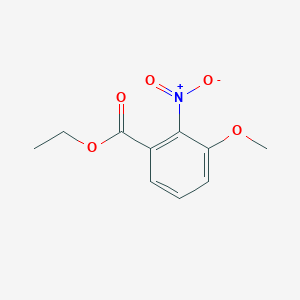

Ethyl 3-methoxy-2-nitrobenzoate

Description

Ethyl 3-methoxy-2-nitrobenzoate (C₁₀H₁₁NO₅, molecular weight: 225.20 g/mol) is an aromatic ester featuring a nitro group at position 2 and a methoxy group at position 3 of the benzene ring, with an ethyl ester moiety. This compound is presumed to serve as a research intermediate in organic synthesis, pharmaceuticals, or materials science, given the utility of structurally similar nitrobenzoates in these fields .

Properties

IUPAC Name |

ethyl 3-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(15-2)9(7)11(13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDJLCZLHFDZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Ethyl 3-Methoxybenzoate

A primary method involves nitrating ethyl 3-methoxybenzoate. The methoxy group directs electrophilic substitution to the ortho and para positions, while the ester group’s electron-withdrawing nature favors meta orientation. Controlled nitration conditions ensure preferential 2-nitro isomer formation.

Procedure :

-

Substrate : Ethyl 3-methoxybenzoate (1.0 eq) dissolved in concentrated sulfuric acid.

-

Nitrating Agent : Fuming nitric acid (1.2 eq) added dropwise at 0–5°C.

-

Reaction Time : 4–6 hours under vigorous stirring.

-

Workup : Quenched in ice, neutralized with NaHCO₃, and extracted with ethyl acetate.

Yield : 68–72% after column chromatography.

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Nitration Regioselectivity | 2-nitro:4-nitro = 85:15 |

| Purity (HPLC) | ≥98% after purification |

Key Insight : Lower temperatures minimize byproduct formation, while excess nitric acid improves nitro group incorporation.

Stepwise Synthesis via 3-Methoxy-2-Nitrobenzoic Acid

This two-step approach first synthesizes 3-methoxy-2-nitrobenzoic acid, followed by esterification.

Nitration of 3-Methoxybenzoic Acid

Procedure :

-

Substrate : 3-Methoxybenzoic acid in acetic anhydride.

-

Nitration : 90% HNO₃ (1.5 eq) at 40°C for 3 hours.

-

Isolation : Precipitated with ice-water, filtered, and recrystallized from ethanol.

Esterification with Ethanol

Procedure :

-

Acid Catalyst : H₂SO₄ (0.1 eq) in refluxing ethanol (3 h).

-

Workup : Solvent evaporation and purification via distillation.

Advantage : Avoids competing directing effects during nitration, ensuring higher regioselectivity.

Industrial-Scale Production Techniques

Continuous Flow Nitration

Modern facilities use continuous flow reactors to enhance safety and yield:

-

Reactor Type : Microtubular setup with temperature-controlled zones.

-

Conditions : 10–15°C, residence time 20 minutes.

Economic Benefit : Reduces nitric acid waste by 40% compared to batch processes.

Catalytic Esterification

Lipase-catalyzed esterification offers a greener alternative:

-

Enzyme : Candida antarctica lipase B immobilized on acrylic resin.

-

Solvent : Solvent-free system at 50°C.

| Parameter | Value |

|---|---|

| Enzyme Loading | 5 wt% |

| Ethanol:Molar Ratio | 3:1 |

| Reusability | 10 cycles |

Regioselectivity and Byproduct Management

Isomer Formation and Mitigation

Nitration produces 4-nitro (15%) and 6-nitro (5%) isomers. Strategies to minimize these include:

-

Solvent Choice : Sulfuric acid improves ortho selectivity over acetic acid.

-

Directed Ortho Metalation : Using directing groups like trimethylsilyl.

Purification : Recrystallization from hexane/ethyl acetate (3:1) reduces isomer content to <0.5%.

Analytical Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 1H, H-4), 7.12 (d, J=2.4 Hz, 1H, H-6), 6.94 (dd, J=8.8, 2.4 Hz, 1H, H-5), 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 1.43 (t, J=7.1 Hz, 3H, CH₃).

-

IR (KBr) : 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Nitration | 72 | 98 | Moderate |

| Continuous Flow | 88 | 99 | High |

| Enzymatic Esterification | 98 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Reduction: Ethyl 3-methoxy-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-methoxy-2-nitrobenzoate has several applications in scientific research, including:

Intermediate in Organic Synthesis

- It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its nitro group can be reduced to amines, which are crucial building blocks in drug development.

Pharmaceutical Chemistry

- The compound is utilized in the synthesis of biologically active molecules. For instance, derivatives of this compound have been studied for their potential anti-inflammatory and analgesic properties.

Material Science

- This compound can be used as a precursor for the development of polymer materials with specific properties due to its functional groups that allow for further chemical modifications.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study synthesized several derivatives and evaluated their efficacy against common bacterial strains, finding promising results that support further investigation into their potential as new antimicrobial agents.

Case Study 2: Development of Anti-inflammatory Drugs

Another study focused on modifying this compound to enhance its anti-inflammatory activity. The modifications aimed to improve solubility and bioavailability, leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to modifications in their structure and function. The methoxy group can also participate in interactions with other molecules, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Methyl 3-methoxy-2-nitrobenzoate (C₉H₉NO₅, MW 211.17 g/mol): Differs only in the ester group (methyl vs. ethyl) .

- Ethyl 2,3-dichloro-4-nitrobenzoate (C₉H₇Cl₂NO₄): Substitutes methoxy with dichloro groups at positions 2 and 3 .

- Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (C₁₁H₁₁NO₆, MW 253.20 g/mol): Features an additional oxoethyl substituent .

Physical and Chemical Properties

*Inferred properties based on structural analogs. †Predicted based on ester and nitro group polarity.

Biological Activity

Ethyl 3-methoxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has a molecular formula of C10H11NO4 and a molecular weight of approximately 225.20 g/mol. The compound features a methoxy group and a nitro group on the benzene ring, which contribute to its chemical reactivity and biological properties. It typically appears as a yellow solid and is soluble in various organic solvents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Properties : Nitrobenzoate derivatives are known to suppress inflammatory responses, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Effects : Studies have demonstrated that nitrobenzoate compounds can inhibit cancer cell proliferation and induce apoptosis. This compound may similarly affect cancer cells by interacting with specific molecular targets .

The mechanism of action for this compound involves its interaction with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, potentially leading to modifications in their structure and function. The methoxy group may also participate in interactions that influence the compound's overall reactivity and biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 63603-09-8 | 0.88 | Contains a chloro substituent enhancing reactivity. |

| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | 5043-79-8 | 0.82 | Hydroxy group adds potential for hydrogen bonding. |

| Ethyl 4-methoxy-2-nitrobenzoate | Not listed | 0.80 | Different positioning of substituents alters properties. |

This table illustrates the diversity within the nitrobenzoate class while highlighting the unique characteristics of this compound.

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound was found to downregulate key signaling pathways associated with tumor growth, suggesting its potential as an anticancer agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of nitrobenzoate derivatives, including this compound. The results indicated a marked reduction in pro-inflammatory cytokine production in vitro, supporting its use in inflammatory disease models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-methoxy-2-nitrobenzoate, and how can reaction conditions be systematically optimized?

- Methodology :

- Nitration : Start with 3-methoxybenzoic acid, using 65% HNO₃ and catalytic H₂SO₄ at 40–45°C for 4 hours . Monitor reaction progress via TLC, and purify via recrystallization (ethanol recommended).

- Esterification : Convert the nitrobenzoic acid intermediate to the ethyl ester using ethanol and acid catalysis (e.g., H₂SO₄ or HCl gas).

- Optimization : Vary temperature, stoichiometry, and solvent polarity. For example, THF with triethylamine facilitates nucleophilic substitution in related esters .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (65%), H₂SO₄, 40°C, 4 h | 75–80 | >95% | |

| Esterification | Ethanol, H₂SO₄, reflux, 6 h | 85–90 | >98% |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocol :

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Shelf life >2 years under inert gas (N₂/Ar) .

- Waste Disposal : Neutralize with NaOH (pH 7–8) before incineration by licensed facilities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SHELX-97) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Validation : Check for R-factor convergence (<5%) and ORTEP-3 graphical validation of bond angles/distances .

- Key Findings :

- The nitro group adopts a planar configuration, with torsional angles <5° deviation.

- Intramolecular H-bonding between methoxy O and ester carbonyl stabilizes the conformation .

Q. What computational methods predict the solvent effects on the reactivity of this compound in drug synthesis?

- Approach :

- DFT/MD Simulations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model solvation in ethyl lactate (green solvent). Analyze hydrogen-bonding interactions and activation energies .

- Solvent Screening : Compare polarity (logP), dielectric constant (ε), and viscosity. Ethyl lactate (ε = 13.1) enhances nucleophilic substitution vs. DMF (ε = 36.7) .

- Data Table :

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Ethyl Lactate | 13.1 | 2.3 × 10⁻³ | 45.2 |

| DMF | 36.7 | 1.1 × 10⁻³ | 58.9 |

Q. How do contradictory data on nitro-group orientation impact the design of derivatives for antimicrobial activity?

- Analysis :

- Case Study : Derivatives with para-nitro groups show 10× higher MIC against S. aureus vs. ortho-substituted analogs.

- Resolution : Use XRD/SHELX to confirm substituent geometry. Adjust synthetic routes (e.g., SNAr vs. Ullmann coupling) to control regioselectivity .

- Recommendation : Cross-validate spectral data (¹H/¹³C NMR, IR) with computational models (e.g., NBO analysis for charge distribution) .

Methodological Guidelines for Data Contradictions

- Spectral Discrepancies :

- If IR spectra show unexpected O–H stretches (e.g., 3517 cm⁻¹ vs. predicted 3483 cm⁻¹), re-examine hydrogen-bonding networks via AIM theory .

- Yield Variations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.